Triethyl orthoformate

Description

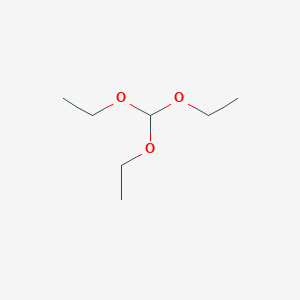

Structure

3D Structure

Properties

IUPAC Name |

diethoxymethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKASDNZWUGIAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Record name | ETHYL ORTHOFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041957 | |

| Record name | Ethyl orthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl orthoformate appears as a clear, colorless liquid with a pungent odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Liquid, Liquid with a sweetish odor like pine needles; [Merck Index] Clear colorless liquid with a pungent odor; [CAMEO] | |

| Record name | ETHYL ORTHOFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl orthoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.86 [mmHg] | |

| Record name | Triethyl orthoformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-51-0, 108055-42-1 | |

| Record name | ETHYL ORTHOFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3441 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethyl orthoformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl orthoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108055421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl orthoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl orthoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl orthoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ORTHOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355LRR361Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Triethyl Orthoformate

Established Industrial and Laboratory Scale Preparations

The most common and well-documented methods for synthesizing triethyl orthoformate are the Pinner reaction, which is the principal industrial route, and a Williamson-like ether synthesis, frequently employed in both industrial and laboratory settings.

Pinner Reaction

HCN + 3 C₂H₅OH → HC(OC₂H₅)₃ + NH₃ wikipedia.org

This method is favored for large-scale production due to the availability of the starting materials. google.com A variation of the Pinner reaction uses nitriles and alcohols in the presence of strong acids to generate orthoesters. atamanchemicals.comrsc.org

Reaction of Sodium Ethoxide with Chloroform (B151607)

A widely used method, both on industrial and laboratory scales, is the reaction between chloroform and sodium ethoxide. rsc.orgpenpet.com This process is analogous to the Williamson ether synthesis, where an alkoxide displaces halide ions. wikipedia.orgmasterorganicchemistry.com The sodium ethoxide is often formed in-situ by reacting sodium metal with absolute ethanol (B145695). wikipedia.orgorgsyn.org The reaction proceeds as follows:

CHCl₃ + 3 NaOC₂H₅ → HC(OC₂H₅)₃ + 3 NaCl

Alternatively, the reaction can be carried out by treating a mixture of chloroform and alcohol directly with sodium metal. orgsyn.org A detailed laboratory procedure involves the gradual addition of sodium pieces to a solution of chloroform in absolute alcohol, with external cooling to manage the exothermic reaction. orgsyn.org After the reaction, excess alcohol and chloroform are distilled off, and the resulting this compound is purified by fractional distillation, typically boiling at 140–146 °C. orgsyn.org Yields for this method are reported to be in the range of 27–31% of the theoretical amount based on the initial chloroform. orgsyn.org

A modified industrial process using sodium hydroxide (B78521) instead of metallic sodium has also been developed. google.comgoogle.com This variation can achieve yields as high as 65-75% with a product purity of 98-99% by carefully controlling the pH and using specific washing and separation techniques. atamanchemicals.com One patented process describes the simultaneous addition of hot ethanol and chloroform to sodium hydroxide, achieving a yield of 75%. google.com

Table 1: Comparison of Established Synthetic Methods for this compound

| Method | Primary Reactants | Key Reagents/Catalysts | Typical Scale | Reported Yield | Notes |

|---|---|---|---|---|---|

| Pinner Reaction | Hydrogen Cyanide, Ethanol | Strong Acid | Industrial | High (Industrial Standard) | Primary commercial route. atamanchemicals.comwikipedia.org |

| Sodium Ethoxide & Chloroform | Chloroform, Sodium Ethoxide (or Sodium Metal + Ethanol) | None (or Ethanol) | Industrial & Laboratory | 27-31% (Lab) orgsyn.org, up to 76% (Industrial) researchgate.net | A classic, well-documented method. rsc.orgorgsyn.org |

| Sodium Hydroxide & Chloroform | Chloroform, Ethanol, Sodium Hydroxide | None | Industrial | 65-75% atamanchemicals.com | Avoids the use of metallic sodium. google.comgoogle.com |

Novel and Emerging Synthetic Routes

Research into the synthesis of this compound continues to yield novel methods focused on improving efficiency, safety, and cost-effectiveness. These emerging routes often employ different starting materials or catalytic systems.

Synthesis from Ethyl Formate (B1220265)

A novel two-step synthetic pathway has been patented that avoids the use of highly toxic hydrogen cyanide or chloroform. google.com This method involves the reaction of ethyl formate with sodium ethoxide to generate diethoxy sodium methoxide (B1231860) as an intermediate. This intermediate is then reacted directly with an ethylating agent like chloroethane (B1197429) or bromoethane (B45996) to produce this compound. google.com

HCOOC₂H₅ + NaOC₂H₅ → Na⁺[HC(OC₂H₅)₂O]⁻

Na⁺[HC(OC₂H₅)₂O]⁻ + C₂H₅Cl → HC(OC₂H₅)₃ + NaCl

The reaction can be carried out in solvents such as tetrahydrofuran (B95107) or dioxane, and a key advantage is that the intermediate does not need to be isolated, allowing for a one-pot procedure. google.com

Phase Transfer Catalysis

To improve the reaction between chloroform and sodium hydroxide in ethanol, phase transfer catalysts (PTCs) have been employed. atamanchemicals.comgoogle.com PTCs, such as polyethylene (B3416737) glycol or quaternary ammonium (B1175870) salts, facilitate the transfer of the hydroxide reactant across the phase boundary, accelerating the reaction rate and potentially increasing the yield by minimizing side reactions. google.com

Transesterification

Transesterification offers another route to this compound. This method uses trimethyl orthoformate as a starting material, which is reacted with ethanol. google.com The exchange of the methoxy (B1213986) groups for ethoxy groups is typically driven by the removal of the more volatile methanol (B129727) byproduct.

CH(OCH₃)₃ + 3 C₂H₅OH ⇌ HC(OC₂H₅)₃ + 3 CH₃OH google.com

Electrochemical Synthesis

Electrochemical approaches have also been explored for the synthesis of orthoesters. atamanchemicals.comrsc.org While specific details for the direct synthesis of this compound are not extensively published, this technique has been successfully used to prepare other orthoesters, such as highly fluorinated derivatives, by functionalizing precursors in an undivided electrochemical cell. rsc.org This points towards a potential future direction for greener and more controlled orthoester synthesis.

Table 2: Overview of Novel and Emerging Synthetic Routes for this compound

| Method | Key Starting Materials | Novelty Aspect | Potential Advantages |

|---|---|---|---|

| From Ethyl Formate | Ethyl Formate, Sodium Ethoxide, Chloroethane | Avoids toxic HCN and CHCl₃. google.com | Milder conditions, improved safety profile. google.com |

| Phase Transfer Catalysis | Chloroform, Ethanol, Sodium Hydroxide | Use of a Phase Transfer Catalyst (PTC). google.com | Accelerated reaction rate, potentially higher yield. google.com |

| Transesterification | Trimethyl Orthoformate, Ethanol | Exchange of alkoxy groups. google.com | Alternative starting material; useful if trimethyl orthoformate is readily available. google.com |

| Electrochemical Synthesis | Varies (e.g., functionalization of benzodioxoles) | Use of electricity to drive the reaction. rsc.org | Potential for high selectivity and greener conditions. rsc.org |

Reactivity and Intricate Reaction Mechanisms of Triethyl Orthoformate

Fundamental Reaction Pathways and Mechanistic Elucidation

Esterification Reactions and Kinetic Studies

Triethyl orthoformate is an exceptionally effective reagent for the esterification of carboxylic acids. When a carboxylic acid is refluxed with an excess of this compound, it is quantitatively converted to its corresponding ethyl ester. wikipedia.org This reaction proceeds without the need for an external catalyst and drives the equilibrium towards the product by converting the water byproduct into ethanol (B145695) and ethyl formate (B1220265). wikipedia.org

Kinetic studies on the enzymatic esterification of racemic ibuprofen (B1674241) using this compound have been conducted to optimize reaction conditions. The addition of a co-solvent like dichloromethane (B109758) (DCM) and a small initial amount of ethanol can accelerate the initial enzymatic esterification. ucm.es The water produced is then trapped by the enzyme to hydrolyze this compound, generating more ethanol to further drive the reaction. ucm.es

Table 1: Effect of Dichloromethane (DCM) Percentage on the Kinetic Resolution of rac-Ibuprofen

| DCM Percentage (%) | Reaction Time (h) |

| 0 | 24 |

| 20 | 24 |

| 50 | 48 |

| 80 | 48 |

Data sourced from a study on the kinetic resolution of rac-ibuprofen. ucm.es

Aldehyde Synthesis Methodologies (e.g., Bodroux-Chichibabin)

The Bodroux-Chichibabin aldehyde synthesis is a classic method for converting a Grignard reagent into an aldehyde with one additional carbon atom. wikipedia.orgblogspot.com This reaction involves the treatment of a Grignard reagent with this compound to form a diethyl acetal (B89532), which is subsequently hydrolyzed to yield the desired aldehyde. wikipedia.orgwikipedia.orgblogspot.com

The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of this compound. blogspot.com This initial step, the replacement of the first ethoxy group, can be slow. However, the reaction yield can be improved by refluxing the mixture of the Grignard reagent and the orthoformate. blogspot.comblogspot.com The resulting diethyl acetal is then subjected to acidic hydrolysis to furnish the final aldehyde product. blogspot.com

For example, n-hexanal can be synthesized by reacting the appropriate Grignard reagent with this compound, followed by hydrolysis. wikipedia.org

Formylation Reactions of Activated Substrates

This compound is a key reagent in the formylation of activated substrates, such as phenols and indoles. lookchem.comacs.org In the case of indoles, the reaction with this compound in the presence of a Lewis acid like bismuth(III) triflate can lead to the formation of tris(indolyl)methanes. acs.org However, under specific conditions using boron trifluoride diethyl etherate as a catalyst, C-H formylation of indoles can be achieved. acs.org

The mechanism for the formylation of indoles with trimethyl orthoformate (a related orthoester) in the presence of boron trifluoride diethyl etherate involves the activation of the orthoformate by the Lewis acid to form an oxonium intermediate. acs.org This intermediate is then attacked by the nucleophilic indole. A similar mechanism is expected for this compound.

Hydrolysis Mechanisms and Environmental Considerations

The hydrolysis of this compound is a well-studied process. In acidic solution, orthoformates readily hydrolyze. However, they are notably stable in neutral or basic solutions. osti.gov The acid-catalyzed hydrolysis of orthoformates is generally understood to proceed through an A-1 mechanism, where the protonation of the substrate is a rapid and reversible step, followed by the rate-limiting decomposition of the protonated substrate. osti.gov This mechanism is characterized by a positive entropy of activation. osti.gov

Interestingly, the hydrolysis can be significantly accelerated in basic solution by a supramolecular host molecule. osti.govresearchgate.net In this enzyme-like catalysis, the mechanism shifts to an A-SE2 type, where proton transfer occurs in the rate-limiting step. osti.gov This is evidenced by a negative entropy of activation and a normal solvent isotope effect. osti.gov

Table 2: Michaelis-Menten Kinetic Parameters for Orthoformate Hydrolysis Catalyzed by a Supramolecular Host

| Orthoformate | Vmax (M s⁻¹) | KM (mM) | kcat (s⁻¹) | kcat/kuncat | Specificity Factor (kcat/KM) (M⁻¹ s⁻¹) |

| This compound | 1.79 x 10⁻⁵ | 21.5 | 8.06 x 10⁻³ | 560 | 0.37 |

| Triisopropyl orthoformate | 9.22 x 10⁻⁶ | 7.69 | 3.86 x 10⁻³ | 890 | 0.50 |

Data from a study on the catalytic hydrolysis of orthoformates. researchgate.net

From an environmental perspective, this compound is hygroscopic and will gradually decompose upon contact with water. penpet.com Information on its half-life in relation to hydrolysis is crucial for assessing its environmental fate. europa.eu

Applications in Coordination Chemistry

This compound serves as a useful reagent in coordination chemistry, primarily for the synthesis of metal complexes. It is employed to convert metal aquo complexes into their corresponding ethanol complexes. wikipedia.org For instance, it can be used to prepare Ni(C₂H₅OH)₆₂ from Ni(H₂O)₆₂. wikipedia.org

It is also utilized in the synthesis of ligands and coordination polymers. For example, aromatic formamidines can be prepared by reacting this compound with aromatic amines, which can then be used to synthesize neutral κ²-P,N-ligands. beilstein-journals.org One-pot solvothermal reactions of 4-aminopyridine (B3432731) and triethylorthoformate with copper(II) acetate (B1210297) have been shown to produce 2D and 3D coordination networks. rsc.org Furthermore, it has been used in the synthesis of complexes with biologically relevant ligands like theophylline (B1681296) and hypoxanthine. tandfonline.comtandfonline.com

Comprehensive Analysis of Reactions with Nitrogen-Containing Compounds

The reactions of this compound with nitrogen-containing compounds are diverse and lead to a variety of important nitrogen-containing heterocycles and other molecules. nih.govmdpi.com The nature of the product depends on several factors, including the structure of the amine, the stoichiometry of the reactants, the presence of catalysts, and the reaction conditions. nih.gov

Common products from the reaction of amines with orthoesters include imidates, amidines, and various heterocyclic compounds like benzimidazoles, benzoxazoles, and quinazolines. mdpi.com For instance, the condensation of this compound with o-phenylenediamine (B120857), o-aminophenol, or o-aminobenzenethiol can yield the corresponding benzimidazole (B57391), benzoxazole, or benzothiazole (B30560) derivatives. mdpi.com

A proposed mechanism for the formylation of amines with this compound involves the initial nucleophilic attack of the amine on the orthoformate to form an intermediate, which then eliminates ethanol to form an ethoxyimidate. Further reaction can lead to the formylated product. researchgate.net In some cases, particularly under acidic conditions at high temperatures, N-ethylation can occur as a side reaction. nih.gov

One-pot, three-component reactions involving an amine, this compound, and a third component like diethyl phosphite (B83602) are valuable for synthesizing compounds such as N-substituted aminomethylenebisphosphonic acids. nih.gov The course of these reactions can often be steered by adjusting the reaction conditions. nih.gov For example, the reaction of benzylamine (B48309) with this compound and diethyl phosphite can yield different products depending on the reaction temperature. nih.gov

The reaction of primary amines with this compound in water can lead to N-formylation, even in the absence of an acid or base catalyst. nih.gov This highlights the versatility of this compound as a formylating agent under various conditions.

Amination and Amidation Reactions

This compound readily reacts with amines, a process fundamental to the synthesis of various nitrogen-containing compounds. mdpi.comnih.gov The nature of the products, which include formamides, imidates, and amidines, is highly dependent on the reaction conditions, the structure of the amine, and the stoichiometry of the reactants. mdpi.comnih.gov

For instance, the reaction of primary amines with this compound can lead to N-formylation. nih.gov Studies have shown that functionalized anilines and various primary amines can be converted to their corresponding formamides in good to excellent yields. nih.gov In some cases, these reactions can be performed under solvent-free conditions or in water, highlighting the adaptability of this compound. nih.govresearchgate.net The mechanism for acid-catalyzed formylation generally involves the activation of formic acid (which can be generated in situ) by a catalyst, followed by nucleophilic attack of the amine. nih.gov

Furthermore, this compound can react with N-unsubstituted amides in specific solvents to produce tris(acylamino)methane derivatives. thieme-connect.de The reaction of this compound with N-alkylanilines can also yield tris[alkyl(aryl)amino]methane derivatives, though the reaction temperature significantly influences the yield and can lead to competing N-alkylation reactions at higher temperatures. thieme-connect.de

Imidate and Amidine Formation Pathways

The reaction between this compound and amines is a common and effective method for synthesizing imidates and amidines, which are valuable intermediates in organic synthesis. mdpi.com The formation of these compounds often serves as a key step in the synthesis of more complex heterocyclic systems. mdpi.comsemanticscholar.org

The proposed mechanism for imidate formation involves the condensation of a primary amine with this compound, resulting in an imino ether (imidate). semanticscholar.org This reaction is often catalyzed by acid. rroij.com For example, 5-aminopyrazole-4-carbonitrile can be converted to its corresponding imidate by reacting with this compound. semanticscholar.orgrroij.com

Amidine formation can proceed through the reaction of this compound with two equivalents of a primary amine. scirp.org An efficient synthesis of N,N'-diarylformamidines has been reported using a catalytic amount of iron(III) chloride at room temperature. scirp.org Alternatively, amidines can be generated from the reaction of an imidate intermediate with another amine molecule. semanticscholar.org A proposed mechanism for the synthesis of certain tetrazoles involves the initial formation of an imino ether or an amidine from the reaction of an amine with this compound, followed by subsequent reaction steps. semanticscholar.org The synthesis of N-(4-ethoxycarbonylphenyl)-N'-methyl-N'-phenylformamidine, for example, involves the reaction of N-methylaniline and ethyl p-aminobenzoate with this compound in the presence of an acid catalyst. google.com

Multi-Component Reactions for Diverse Heterocycle Synthesis

This compound is a cornerstone reagent in multi-component reactions (MCRs), which allow for the efficient construction of complex molecules in a single step by combining three or more reactants. mdpi.comarabjchem.org These one-pot syntheses are highly valued for their atom economy, operational simplicity, and ability to generate diverse molecular scaffolds. mdpi.comresearchgate.net

Two-Component Condensation Reactions

Two-component reactions involving this compound are widely used to synthesize a variety of heterocyclic compounds. A classic example is the condensation with bifunctional aromatic compounds like o-phenylenediamine, o-aminophenol, and o-aminobenzenethiol to produce benzimidazoles, benzoxazoles, and benzothiazoles, respectively. mdpi.comresearchgate.net These reactions can often be carried out under solvent-free conditions and may or may not require a catalyst. mdpi.comresearchgate.net

Other examples of two-component reactions include:

The synthesis of 1,2,4-triazolo[3,4-b]benzothiazole (B1266817) by treating 2-hydrazinobenzothiazole (B1674376) with this compound in the presence of acetic acid. mdpi.com

The formation of pyrazolo[5,1-b]quinazoline derivatives from the reaction of 2-amino-N-(1-arylethylidene)benzohydrazide with this compound, catalyzed by iodine. mdpi.comresearchgate.net

The synthesis of 3-arylquinazolin-4(3H)-imines by heating 2-amino-N′-arylbenzamidines with this compound without a solvent. mdpi.com

The preparation of quinazolin-4(3H)-ones from the reaction of 2-aminobenzamide (B116534) with this compound, promoted by acetic acid. mdpi.com

Three-Component Reaction Architectures

This compound is a key player in numerous three-component reactions for synthesizing a diverse range of heterocyclic structures. These reactions often proceed through the in-situ formation of reactive intermediates like amidines or imines. mdpi.com

Notable three-component reactions involving this compound include:

Synthesis of N-substituted aminomethylenebisphosphonic acids: The reaction of an amine, this compound, and diethyl phosphite is a widely used method for preparing this class of compounds. mdpi.comnih.gov The reaction mechanism is complex, involving several intermediates in equilibrium. nih.gov

Synthesis of 1-substituted-1H-tetrazoles: Amines, this compound, and sodium azide (B81097) can be reacted together in the presence of a catalyst, such as ytterbium(III) triflate, to form tetrazole derivatives. mdpi.comorganic-chemistry.org The proposed mechanism involves the formation of an imino ether or amidine intermediate, which then reacts with the azide. semanticscholar.org

Synthesis of pyrimidine (B1678525) derivatives: A zinc chloride-catalyzed three-component coupling of functionalized enamines (or methyl ketones), this compound, and ammonium (B1175870) acetate provides a single-step route to 4,5-disubstituted pyrimidines. organic-chemistry.org

Synthesis of N′-aryl-N-cyanoformamidines: An efficient one-pot reaction of aniline (B41778) derivatives, cyanamide, and this compound in refluxing toluene (B28343) yields these compounds, which are precursors to formamidine (B1211174) pesticides. arabjchem.org

Synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives: The cyclocondensation of ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate with this compound and a substituted aniline in the presence of acetic acid produces these derivatives in good yields. mdpi.com

The following table summarizes selected three-component reactions utilizing this compound for heterocycle synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Catalyst/Conditions |

| Amine | Diethyl phosphite | This compound | N-substituted aminomethylenebisphosphonic acids | Often hydrolyzed with HCl |

| Amine | Sodium azide | This compound | 1-substituted-1H-tetrazoles | Yb(OTf)₃ or other catalysts |

| Enamine/Ketone | Ammonium acetate | This compound | Substituted pyrimidines | ZnCl₂ |

| Aniline derivative | Cyanamide | This compound | N′-aryl-N-cyanoformamidines | Refluxing toluene |

| 2-Aminobenzonitrile | Ammonium acetate | This compound | 4-aminoquinazolines | Microwave irradiation |

Four-Component Reaction Systems

While less common, this compound can also participate in four-component reactions, further showcasing its synthetic versatility. One such example is the synthesis of 1,5-benzodiazepin-2-ylphosphonates. This reaction involves an FeCl₃-catalyzed process, demonstrating the potential for creating complex heterocyclic phosphonates in a single pot. beilstein-journals.org

Advanced Strategies for Carbon-Carbon Bond Formation

Beyond its role in forming carbon-nitrogen bonds, this compound is a valuable reagent for constructing carbon-carbon bonds, a fundamental transformation in organic synthesis. rsc.orgias.ac.in It can react with compounds containing active methylene (B1212753) or methyl groups, as well as participate in electrophilic addition and substitution reactions. ias.ac.in

A significant application is the Bodroux-Chichibabin aldehyde synthesis , where a Grignard reagent reacts with this compound to produce an acetal. atamanchemicals.comwikipedia.orgwikipedia.orgblogspot.com This acetal can then be hydrolyzed to yield an aldehyde with one additional carbon atom compared to the initial Grignard reagent. wikipedia.orgwikipedia.orgblogspot.com The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the orthoformate. blogspot.com

This compound, in the presence of Lewis acids, can generate a diethoxycarbonium ion, which acts as an electrophile. ias.ac.in This electrophile can react with activated aromatic compounds, such as phenols, to form substituted benzaldehyde (B42025) diethyl acetals. ias.ac.in For example, resorcinol (B1680541) reacts with this compound and aluminum chloride to produce 2,4-dihydroxy benzaldehyde. ias.ac.in

Furthermore, this compound is employed in annulation reactions to construct cyclic systems. rsc.orgias.ac.in For instance, it has been used in the formylation-cyclization method for producing functionalized polycyclic bridged-bicyclo[3.3.1]nonanes and cyclopentenones. rsc.org The reaction with ketones can lead to α-dialkoxyalkylation, which can be utilized for the synthesis of α,β-unsaturated aldehydes. ias.ac.in The mechanism is thought to involve the activation of the ketone, deprotonation to an enol ether, and subsequent electrophilic addition of the diethoxycarbonium ion. ias.ac.in

The following table highlights key carbon-carbon bond-forming reactions involving this compound.

| Reaction Name/Type | Reactants | Product Type | Key Features |

| Bodroux-Chichibabin Aldehyde Synthesis | Grignard Reagent, this compound | Aldehyde | Carbon chain extension by one carbon |

| Electrophilic Aromatic Substitution | Phenol/Aromatic Amine, this compound, Lewis Acid | Substituted Benzaldehyde Diethyl Acetal | Formylation of aromatic rings |

| α-Dialkoxyalkylation of Ketones | Ketone, this compound | α,β-Unsaturated Aldehyde | One-carbon homologation |

| Annulation Reactions | Unsaturated Ketones, this compound | Cyclopentenones, Bridged Bicyclononanes | Ring formation |

Condensation Reactions with Ketones and Enolates

This compound readily undergoes condensation reactions with ketones and other compounds containing active methylene groups. ias.ac.ingoogle.com These reactions are fundamental in carbon-carbon bond formation.

The reaction of this compound with compounds possessing active methylene groups, such as acetylacetone, ethyl acetoacetate, and diethyl malonate, typically in the presence of acetic anhydride, yields ethoxymethylene derivatives. ias.ac.in The mechanism often involves the initial formation of a more reactive species, diethoxymethyl acetate, from the reaction between this compound and acetic anhydride. google.comgoogle.com This intermediate then reacts with the active methylene compound. However, these reactions can also proceed without acetic anhydride. google.comacs.org For instance, ethyl orthoformate can react directly with several active methylene compounds at elevated temperatures to produce the corresponding ethoxymethylene derivatives. acs.org

The direct formylation of ketones using this compound can be achieved, often catalyzed by Lewis acids. ias.ac.in Silyl (B83357) enol ethers, for example, react with trimethyl orthoformate in the presence of titanium tetrachloride (TiCl₄) to form β-ketoacetals. core.ac.uk A similar transformation can be achieved with this compound. The regioselectivity of this reaction with unsymmetrical ketones suggests a mechanism where the ketone is activated by O-alkylation, followed by deprotonation to an enol ether. core.ac.uk This enol ether then undergoes electrophilic addition by a diethoxycarbonium ion generated from the orthoformate. ias.ac.incore.ac.uk

In the presence of an acid catalyst, the reaction with ketones is believed to initiate with the protonation of the carbonyl oxygen. stackexchange.com This generates a resonance-stabilized carbocation. A subsequent nucleophilic attack by an alcohol (present or generated in situ) on the carbonyl carbon leads to a hemiketal, which then eliminates water to form the enol ether. stackexchange.com this compound plays a crucial role in driving the equilibrium by reacting with the eliminated water to produce ethanol and ethyl formate. wikipedia.orgstackexchange.com

Table 1: Examples of Condensation Reactions with this compound

| Reactant | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|

| Active Methylene Compounds (e.g., Acetylacetone, Ethyl Acetoacetate) | Acetic Anhydride | Ethoxymethylene Derivatives | ias.ac.in |

| Ketones (as silyl enol ethers) | Lewis Acid (e.g., TiCl₄) | β-Keto Acetals | core.ac.uk |

| Aryl Ketones | Boron Trifluoride Etherate (BF₃·OEt₂) | Triaroyl Methanes | rsc.org |

| 3-Ketoalkanoic Acid Esters | Tertiary Amine Carboxylate Salt | 2-(Alkoxyalkylidene)-3-ketoalkanoic Acid Esters | google.com |

Cyclization Reactions in Organic Framework Construction

This compound is a cornerstone in the synthesis of a diverse range of heterocyclic compounds through cyclization reactions. lookchem.comresearchgate.net These reactions are often one-pot multicomponent processes, valued for their efficiency in building complex molecular scaffolds. mdpi.comresearchgate.net

It is widely employed in the synthesis of nitrogen-containing heterocycles such as benzimidazoles, benzoxazoles, and quinazolines. researchgate.net For example, the condensation of this compound with substituted amino aromatics like o-phenylenediamine, o-aminophenol, and o-aminobenzenethiol can yield the corresponding fused heterocyclic systems. mdpi.comresearchgate.net The reaction of 2-aminobenzamide with this compound in the presence of acetic acid provides a direct route to quinazolin-4(3H)-ones. mdpi.com

The mechanism for these cyclizations often involves the initial formation of an amidine or a related intermediate from the reaction of an amine with this compound. mdpi.com This intermediate then undergoes an intramolecular nucleophilic attack to close the ring. For instance, in the synthesis of 4-aminoquinazolines from 2-aminobenzonitrile, an amidine intermediate is formed, which then cyclizes via nucleophilic attack of an amino group onto the nitrile carbon. mdpi.com

This compound is also instrumental in the construction of other complex organic frameworks. For example, it is used in the synthesis of N-heterocyclic carbene (NHC) ligands, where it reacts with diamine precursors to form the imidazolinium salt core. organic-chemistry.org Furthermore, it participates in the synthesis of cyanine (B1664457) dyes, which are important photosensitive materials. google.comgoogle.comresearchgate.net The synthesis of trimethine cyanine dyes involves the condensation of 2-methylbenzoazolium salts with this compound, typically in refluxing pyridine (B92270). mdpi.com In the context of metal-organic frameworks (MOFs), copper-based MOFs have shown catalytic activity in multicomponent reactions involving this compound for the synthesis of various heterocyclic structures. encyclopedia.pub

Table 2: Heterocyclic Frameworks Synthesized Using this compound

| Heterocyclic System | Starting Materials | Key Reaction Type | Ref. |

|---|---|---|---|

| Benzimidazoles | o-Phenylenediamine | Condensation/Cyclization | mdpi.comresearchgate.net |

| Quinazolin-4(3H)-ones | 2-Aminobenzamide | Condensation/Cyclization | mdpi.com |

| Imidazolinium Salts (NHC Precursors) | N-(2-Iodoethyl)arylamine salts, Amines | Cyclization | organic-chemistry.org |

| Trimethine Cyanine Dyes | 2-Methylbenzoazolium Salts | Condensation | mdpi.com |

| 1-Substituted-1H-tetrazoles | Primary Amines, Sodium Azide | One-pot Multicomponent Reaction | rsc.org |

This compound as a C1 Carbon Synthon

A significant application of this compound in organic synthesis is its role as a C1 carbon synthon, providing a single carbon atom to a new molecular structure. acs.org This is prominently featured in the Bodroux-Chichibabin aldehyde synthesis. wikipedia.orgottokemi.com

In this reaction, a Grignard reagent (RMgX) reacts with this compound to produce a diethyl acetal. wikipedia.orgwikipedia.org This acetal is then hydrolyzed, typically under acidic conditions, to yield an aldehyde containing one more carbon atom than the original Grignard reagent. wikipedia.orgblogspot.com The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the orthoformate, displacing one of the ethoxy groups. blogspot.com The resulting diethyl acetal is stable under basic conditions but is readily converted to the corresponding aldehyde upon acid-catalyzed hydrolysis. blogspot.com This method is a general and effective way to synthesize both aliphatic and aromatic aldehydes. blogspot.com

Beyond the Bodroux-Chichibabin synthesis, this compound serves as a C1 source in other transformations. For instance, in the synthesis of symmetrical 2,3,5,6-tetrasubstituted pyridines, this compound can act as the carbon source under metal-free conditions. acs.org It is also used for the electrophilic formylation of activated aromatic compounds, such as phenols. ottokemi.comatamanchemicals.com In the synthesis of 1-substituted-1H-tetrazoles, this compound provides the carbon atom that becomes part of the tetrazole ring in a one-pot reaction with a primary amine and sodium azide. rsc.org

Strategic Applications in Complex Molecule Synthesis and Chemical Transformations

Protecting Group Chemistry in Multi-Step Organic Synthesis

In the intricate process of multi-step organic synthesis, the protection of reactive functional groups is paramount to prevent undesired side reactions. alibaba.com Triethyl orthoformate excels as a protecting group for various functionalities, ensuring the selective transformation of other parts of a molecule. chemimpex.com

Strategic Protection of Alcohols and Amines

This compound is widely employed to protect alcohols and amines, functional groups that are often susceptible to unwanted reactions under various synthetic conditions. chemimpex.com The protection typically proceeds via the formation of an ethoxyethylidene acetal (B89532) or a related derivative, which effectively masks the reactivity of the hydroxyl or amino group. fiveable.menih.gov This protection is advantageous due to its stability under basic and nucleophilic conditions, while being readily removable under mild acidic conditions to regenerate the original functional group. fiveable.mefiveable.me

The reaction of an alcohol or amine with this compound, often in the presence of an acid catalyst, leads to the formation of the protected species. This strategy is crucial in the synthesis of complex molecules where other parts of the structure need to undergo modification without affecting the alcohol or amine moieties. chemimpex.com

Masking of Carbonyl Functional Groups for Selective Reactions

Carbonyl groups, present in aldehydes and ketones, are highly reactive centers that often require protection during multi-step syntheses. alibaba.com this compound serves as an effective reagent for this purpose, converting carbonyl compounds into their corresponding diethyl acetals or ketals. chemicalbook.comorganic-chemistry.org This transformation is typically achieved by reacting the carbonyl compound with this compound in the presence of an acid catalyst and an alcohol. organic-chemistry.org

The resulting acetals and ketals are stable to a wide range of reagents, including nucleophiles and bases, thus allowing for selective reactions to be carried out elsewhere in the molecule. fiveable.meorganic-chemistry.org A key advantage of using this compound is that it can also act as a dehydrating agent, driving the equilibrium towards acetal formation by reacting with the water produced during the reaction. organic-chemistry.org The deprotection of these groups is generally accomplished through acid-catalyzed hydrolysis, regenerating the original carbonyl functionality. organic-chemistry.org This method is particularly useful for the chemoselective protection of aldehydes in the presence of ketones. organic-chemistry.org

| Protected Functional Group | Reagent | Product of Protection | Deprotection Condition |

| Alcohols | This compound | Ethoxyethylidene acetals | Mild acidic conditions |

| Amines | This compound | N-ethoxymethylidene derivatives | Mild acidic conditions |

| Aldehydes | This compound, Ethanol (B145695) | Diethyl acetals | Acid-catalyzed hydrolysis |

| Ketones | This compound, Ethanol | Diethyl ketals | Acid-catalyzed hydrolysis |

Methodologies for H-Phosphinic Acid Protection

H-phosphinic acids represent another class of compounds where protection is often necessary to facilitate further synthetic manipulations. While triethyl orthoacetate is more commonly cited for this purpose, the principle of using orthoesters for protection is well-established. nih.govresearchgate.netnih.gov The reaction of an H-phosphinic acid with an orthoester, such as this compound, in the presence of a Lewis acid like boron trifluoride diethyl etherate, can yield a protected phosphinate ester. nih.gov This protection strategy has been instrumental in the synthesis of complex molecules, including inhibitors of enzymes like aspartate transcarbamoylase. nih.gov Research has also demonstrated the use of this compound in reactions with anhydrous hypophosphorous acid to create safer analogs for use in phospha-Mannich reactions. tandfonline.com

Building Block Utility for Advanced Organic Architectures

Beyond its role in protecting group chemistry, this compound serves as a valuable one-carbon building block in the construction of various organic scaffolds, particularly heterocyclic ring systems and N-heterocyclic carbene (NHC) ligands. mdpi.com

Construction of Heterocyclic Ring Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. researchgate.net this compound is a key reagent in the synthesis of a wide array of heterocyclic systems. semanticscholar.org It can react with dinucleophilic species, such as compounds containing two amine groups or an amine and another nucleophilic group in a 1,2- or 1,3-relationship, to form five- or six-membered rings. mdpi.comsemanticscholar.org

For instance, the condensation of this compound with o-phenylenediamine (B120857), o-aminophenol, or o-aminobenzenethiol leads to the formation of benzimidazoles, benzoxazoles, and benzothiazoles, respectively. mdpi.comresearchgate.net It is also utilized in the synthesis of more complex fused heterocyclic systems like pyrimido[4',5':4,5]thieno[2,3-c]pyridazines and quinazolin-4(3H)-ones. mdpi.comresearchgate.net These reactions often proceed in a one-pot manner, offering advantages in terms of efficiency and atom economy. mdpi.com

Synthesis of N-Heterocyclic Carbene Ligands for Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis, offering enhanced stability and reactivity to metal complexes compared to traditional phosphine (B1218219) ligands. organic-chemistry.org this compound plays a crucial role in the synthesis of the imidazolinium salt precursors to these NHC ligands. organic-chemistry.orgnih.gov

Elaboration into Polycyclic and Bridged-Bicyclo Systems

This compound (TEOF) is a key reagent in the construction of complex polycyclic and bridged-bicyclic frameworks, which are prevalent in natural products and functionally significant molecules. Its utility stems from its ability to participate in carbon-carbon bond formation and annulation (ring-forming) reactions. ias.ac.in

A notable application is the formylation-cyclization route for synthesizing functionalized polycyclic bridged-bicyclo[3.3.1]nonanes. ias.ac.inrsc.org This method has significantly expanded the potential of carbon-carbon bond formation using orthoformates. For instance, the reaction of γ,δ-unsaturated methyl ketones with this compound can lead to the formation of bridged [3.3.1]nonenone systems. ias.ac.in Similarly, investigations into the reactions of specific unsaturated ketones with TEOF have resulted in the production of pentacyclic keto ethers. ias.ac.in These annulation reactions, which involve the formation of a new ring onto an existing one, highlight the synthetic power of TEOF in creating molecular complexity. ias.ac.in

The application of this compound extends to the synthesis of various other polycyclic heterocyclic systems. Research has demonstrated its use in preparing annulated polycyclic structures like 1,3-disubstituted-1H-benzo[d]imidazol-3-ium salts. nih.gov In this two-step synthesis, TEOF reacts with N¹,N²-diarylbenzene-1,2-diamines, followed by an in-situ cyclization to form the imidazole (B134444) ring. nih.gov Furthermore, TEOF is employed in the synthesis of fused pyridine (B92270) derivatives, such as pyridothienopyrimidines and pyridothienotriazines. tandfonline.com For example, treating specific thienopyridines with this compound in acetic acid yields pyridothienopyrimidine precursors. tandfonline.com

The versatility of this compound in synthesizing complex cyclic systems is summarized in the table below.

| Starting Material Class | Reagent System | Resulting Polycyclic System | Reference |

| γ,δ-Unsaturated Ketones | This compound | Bridged-bicyclo[3.3.1]nonanes, Pentacyclic keto ethers | ias.ac.in |

| N¹,N²-Diarylbenzene-1,2-diamines | This compound, TMSCl | Annulated Benzimidazolium Salts | nih.gov |

| Aminothienopyridines | This compound, Acetic Acid | Pyridothienopyrimidines | tandfonline.com |

Role in Agrochemical and Pharmaceutical Intermediate Synthesis Research

This compound is a cornerstone intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and agrochemicals. shaktichemicals.orgchemimpex.com Its role as a formylating and alkylating agent makes it an essential building block in the production of numerous commercially important compounds. shaktichemicals.org

In the pharmaceutical sector, TEOF is instrumental in the synthesis of various drugs. It is a key raw material for antimalarial drugs, including chloroquine (B1663885) and quinoper. chemicalbook.comfscichem.com Its application also extends to the production of broad-spectrum antibiotics and other therapeutic agents. For example, it is used in the synthesis of cephalosporin (B10832234) antibiotics, pipemidic acid, and fluoroquinolone antibiotics such as ciprofloxacin (B1669076) and norfloxacin. atamanchemicals.comgoogle.com Furthermore, it serves as an intermediate in the manufacturing of certain vitamins. atamanchemicals.com

In the agrochemical industry, this compound is a critical intermediate for a range of pesticides and herbicides. shaktichemicals.orgjoshi-group.com It is used to synthesize high-efficiency insecticides and fungicides, often those containing nitrogen heterocyclic structures. fscichem.com Notable examples include its use as a key intermediate for the acaricide amitraz (B1667126) and the strobilurin fungicide azoxystrobin. fscichem.comatamanchemicals.comgoogle.com It is also integral to the production of several herbicides, such as pyrazosulfuron, pyrazosulfuron-ethyl, and halosulfuron-methyl. chemicalbook.comfscichem.comgoogle.com The veterinary field also utilizes drugs derived from TEOF, including amprolium, pradofloxacin, and enrofloxacin. connectchemicals.com

The following table details some of the key agrochemical and pharmaceutical products synthesized using this compound as an intermediate.

| Category | Product Name | Type | Reference |

| Pharmaceutical | Chloroquine | Antimalarial | chemicalbook.comfscichem.com |

| Ciprofloxacin | Antibiotic | google.com | |

| Norfloxacin | Antibiotic | google.com | |

| Pipemidic Acid | Antibiotic | atamanchemicals.com | |

| Cephalosporins | Antibiotic | fscichem.comatamanchemicals.com | |

| Agrochemical | Amitraz | Acaricide/Insecticide | chemicalbook.comfscichem.comgoogle.com |

| Azoxystrobin | Fungicide | atamanchemicals.comgoogle.com | |

| Pyraclostrobin | Fungicide | google.com | |

| Pyrazosulfuron / Pyrazosulfuron-ethyl | Herbicide | chemicalbook.comfscichem.comgoogle.com | |

| Halosulfuron-methyl | Herbicide | google.com | |

| Isoxaflutole | Herbicide | connectchemicals.com | |

| Veterinary | Amprolium | Coccidiostat | connectchemicals.com |

| Enrofloxacin | Antibiotic | connectchemicals.com | |

| Pradofloxacin | Antibiotic | connectchemicals.com |

Advanced Research Directions and Computational Studies

Computational Chemistry and Theoretical Investigations

Computational chemistry provides powerful tools to investigate the intricacies of reactions involving triethyl orthoformate at a molecular level. Through theoretical modeling, researchers can gain insights into reaction pathways, transition states, and the electronic properties that govern reactivity.

Quantum chemical methods, especially Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions where this compound is a key reactant. A primary example is its hydrolysis, a classic reaction that can proceed through different mechanisms depending on the conditions.

In uncatalyzed, acidic environments, the hydrolysis of this compound typically follows an A-1 mechanism, where the rate-limiting step is the unimolecular decomposition of the protonated substrate. osti.gov However, computational studies have been crucial in understanding how this mechanism can be altered. For instance, in the confined environment of a self-assembled supramolecular host, the mechanism shifts. osti.gov Theoretical investigations using the Empirical Valence Bond (EVB) model have established that the catalytic effect of the host is due to the electrostatic stabilization of the positively charged transition states. nih.gov

DFT calculations have also been employed to map the potential energy surfaces for reactions of orthoformates. For its close analog, trimethyl orthoformate (TMOF), studies have detailed its reaction with hydroxyl radicals, calculating rate coefficients and branching ratios for H-atom abstraction from different sites on the molecule. researchgate.net Such studies are vital for understanding atmospheric chemistry and combustion processes. researchgate.net Further computational work on orthoester exchange reactions has confirmed that certain anions can have a barrier-lowering effect, facilitating the reaction. acs.orgnih.gov

Table 1: Theoretical Methods Used in Mechanistic Studies of Orthoformates

| Reaction Studied | Computational Method | Key Finding | Reference |

| Hydrolysis in Supramolecular Host | Gaussian 03, B3LYP/6-31++G(d,p) | Confirmed an A-SE2 mechanism where proton transfer is rate-limiting. | osti.gov |

| Hydrolysis Catalysis | Empirical Valence Bond (EVB) | Catalytic effect originates from electrostatic stabilization of transition states. | nih.gov |

| Reaction with OH Radicals (TMOF) | M06-2X-GD3/6-311++G(d,p) | H-atom abstraction from the –CH– site is the dominant pathway. | researchgate.net |

| Glycosyl Orthoester Coupling | ωB97XD/6-31+G(d,p) | Elucidated the Gibbs free energy and enthalpy of addition reaction steps. | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a powerful paradigm for predicting the reactivity of chemical species by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). soton.ac.uk The energy and spatial distribution of these orbitals in this compound and its reaction partners determine the feasibility and outcome of chemical reactions. bg.ac.rssemanticscholar.org

DFT calculations have been used to determine the HOMO and LUMO energies of species within this compound-based electrolytes for lithium metal batteries. researchgate.net This analysis reveals that the anion-dominant solvation sheaths, influenced by the electronic structure, are crucial for the formation of a stable solid electrolyte interphase (SEI). researchgate.net In another study, the synthesis of pyrimidohexahydroquinoline derivatives using this compound was supported by DFT calculations, which showed that the HOMO-LUMO energy gap of reactants correlated with their chemical reactivity. rsc.org This approach helps in understanding why certain reaction pathways are favored over others. rsc.org

In silico modeling extends beyond mechanistic elucidation to the predictive design of new reactions and the evaluation of novel molecules synthesized using this compound. For example, after synthesizing 1-substituted-1H-1,2,3,4-tetrazoles via a one-pot reaction with this compound, researchers have used in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to assess their potential as oral drug candidates. mdpi.comresearchgate.net

Similarly, molecular docking studies are frequently paired with syntheses involving this compound to predict the biological activity of the resulting compounds. mdpi.comnih.gov In the development of novel pyrimidohexahydroquinoline candidates, molecular docking was used to evaluate their binding affinity to the Mcl-1 enzyme, a cancer target. rsc.orgresearcher.life These computational screening methods allow for the rapid assessment of synthetic products for desired properties, guiding further research and development. nih.gov

Catalysis in this compound Mediated Reactions

Catalysis is central to enhancing the efficiency, selectivity, and scope of reactions involving this compound. Both homogeneous and heterogeneous catalysts have been successfully employed, each offering distinct advantages.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used in this compound chemistry. iitm.ac.in

Acid Catalysis : Conventional Brønsted and Lewis acids are effective for many transformations. Trifluoroacetic acid has been used in catalytic amounts (0.1 mol%) for orthoester exchange reactions in the synthesis of macrobicyclic cryptands. acs.orgnih.gov

Metal-Complex Catalysis : Transition metal complexes are employed in various C-C bond-forming reactions. For instance, gold and silver complexes catalyze multicomponent reactions where this compound is a key partner, leading to the synthesis of propargyl ethyl ethers. beilstein-journals.org In these reactions, the catalyst activates the orthoformate to generate an oxocarbenium intermediate. beilstein-journals.org

Supramolecular Catalysis : A fascinating area of research is the use of water-soluble supramolecular hosts, such as self-assembled Ga₄L₆ cages, to catalyze the hydrolysis of this compound in basic solutions. osti.govosti.gov These enzyme-like catalysts operate by encapsulating the substrate, achieving significant rate accelerations (up to 560-fold for this compound). osti.govresearchgate.net Kinetic analysis reveals that these reactions follow Michaelis-Menten kinetics, and mechanistic studies show a shift from the typical A-1 to an A-SE2 mechanism. osti.govosti.gov

Table 2: Examples of Homogeneous Catalysis in this compound Reactions

| Catalyst System | Reaction Type | Role of this compound | Reference |

| AuPPh₃Cl/AgOTf | A³-Coupling Variant | Reactant with aldehyde and alkyne | beilstein-journals.org |

| Ga₄L₆ Supramolecular Host | Hydrolysis | Substrate | osti.govosti.gov |

| Trifluoroacetic Acid (TFA) | Orthoester Exchange | Reactant/Substrate | acs.orgnih.gov |

| Nickel Chloride (NiCl₂) | Tetrazole Synthesis | Reactant with amine and azide (B81097) | arkat-usa.org |

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry. researchgate.net

Solid Acids : Various solid acid catalysts have been shown to be effective in reactions involving this compound. In the synthesis of ethyl N-phenylformimidate from aniline (B41778) and this compound, catalysts like Amberlyst-15, H-ZSM-5, and sulfonic acid-functionalized MCM-41 have been successfully utilized. lookchem.com

Supported Metal Catalysts : Palladium supported on metal oxides like zirconia (Pd/ZrO₂) has been used for the aerobic synthesis of aryl ethers from cyclohexanones and alcohols, with this compound acting as a crucial dehydrating agent. rsc.org

Nanoparticle Catalysis : Nanomaterials have emerged as highly efficient heterogeneous catalysts. Zinc sulfide (B99878) (ZnS) nanoparticles have been used to catalyze the one-pot synthesis of 1-substituted tetrazoles from primary amines, sodium azide, and this compound. mdpi.comresearchgate.net Similarly, copper-intercalated magnetite nanoparticles have been reported for the green synthesis of tetrazoles in water. mdpi.com

Table 3: Comparison of Heterogeneous Catalysts for Ethyl N-phenylformimidate Synthesis lookchem.com

| Catalyst | Type | Reaction Time (h) | Conversion (%) |

| None | - | 24 | 10 |

| Amberlyst-15 | Sulfonic Resin | 6 | 99 |

| H-ZSM-5 | Aluminosilicate Zeolite | 24 | 93 |

| MCM-41-SO₃H | Functionalized Mesoporous Zeolite | 1.5 | 99 |

| CF₃COOH | Homogeneous Acid (for comparison) | 2 | 99 |

Supramolecular Catalysis and Enzyme-Like Mechanistic Insights

The hydrolysis of this compound, a reaction typically requiring acidic conditions, has been shown to be significantly catalyzed by a water-soluble, self-assembled supramolecular host in basic solutions. osti.govosti.gov This host, a tetrahedral Ga₄L₆ assembly (where L is N,N′-bis(2,3-dihydroxybenzoyl)-1,5-diaminonaphthalene), possesses a highly-charged exterior and a hydrophobic interior cavity that can encapsulate neutral guest molecules like this compound. osti.govnih.gov This system serves as a remarkable mimic of enzyme catalysis, exhibiting both substrate selectivity and significant rate enhancements. researchgate.net

The catalysis follows the Michaelis-Menten kinetic model, a hallmark of enzyme-like behavior, which involves the initial formation of a host-guest complex followed by the catalytic conversion of the substrate to product. osti.govosti.gov Kinetic analysis of the hydrolysis of this compound within this supramolecular cage revealed a rate acceleration of 560-fold compared to the uncatalyzed background reaction at pH 11.0 and 50 °C. osti.gov For comparison, the larger triisopropyl orthoformate showed an even greater rate acceleration of 890-fold under the same conditions. osti.govresearchgate.net This demonstrates the host's ability to stabilize the transition state of the reaction. The specificity constant (kcat/KM), a measure of catalytic efficiency, was determined to be 0.37 M⁻¹s⁻¹ for this compound. osti.govresearchgate.net

Mechanistic studies revealed a fundamental shift in the hydrolysis pathway upon encapsulation. osti.gov In bulk solution, orthoformate hydrolysis proceeds via an A-1 mechanism, where a rapid, reversible protonation of the substrate is followed by a rate-limiting decomposition of the resulting cation. osti.gov However, within the anionic cavity of the supramolecular host, the mechanism switches to an A-SE2 pathway. osti.gov In this enzyme-like mechanism, the rate-limiting step is the proton transfer from a hydronium ion to the encapsulated orthoformate. osti.govrsc.org This mechanistic change is supported by a solvent isotope effect (kH₂O/kD₂O) of 1.6, which is consistent with proton transfer being involved in the rate-determining step. osti.gov The highly anionic nature of the host stabilizes the cationic transition state, facilitating the acid-catalyzed reaction even in a basic medium. osti.govnih.gov The reaction is subject to competitive inhibition; the addition of a strongly binding guest like tetraethylammonium (B1195904) (NEt₄⁺) or tetrapropylammonium (B79313) (NPr₄⁺) inhibits the hydrolysis by blocking the substrate from entering the host's active cavity. osti.govresearchgate.netresearchgate.net

| Parameter | This compound | Triisopropyl Orthoformate | Reference |

| kcat (s⁻¹) | 8.06 x 10⁻³ | 3.86 x 10⁻³ | osti.gov |

| KM (mM) | 21.5 | 7.69 | osti.gov |

| kuncat (s⁻¹) | 1.44 x 10⁻⁵ | 4.34 x 10⁻⁶ | osti.gov |

| Rate Acceleration (kcat/kuncat) | 560 | 890 | osti.govresearchgate.net |

| Specificity Constant (kcat/KM) (M⁻¹s⁻¹) | 0.37 | 0.50 | osti.govresearchgate.net |

Spectroscopic and Advanced Analytical Methodologies in Reaction Monitoring

Infrared (IR) and Mass Spectrometry (MS) Applications in Structural Elucidation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for the structural characterization of products derived from reactions involving this compound. While less commonly used for real-time reaction monitoring compared to NMR, they provide definitive structural confirmation of the final isolated compounds.

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared) spectroscopy is widely employed to identify functional groups in molecules synthesized using this compound. researchgate.netjrtdd.com For instance, in the synthesis of various heterocyclic compounds, IR spectra are used to confirm the formation of the desired product by identifying characteristic absorption bands. rsc.orgekb.egnih.gov In the synthesis of N,N′-bis(3-chloro‐4‐fluorophenyl)formamidine from this compound and 3-chloro-4-fluoroaniline, FT-IR was used to characterize the resulting formamidine (B1211174) product. researchgate.net Similarly, in the synthesis of purine (B94841) derivatives, the IR spectrum of the product confirmed the presence of an amide C=O group and the absence of a C≡N starting material peak. ekb.eg The use of in-situ ATR-FTIR allows for the analysis of neat reaction mixtures, making it a powerful tool for understanding reaction mechanisms and kinetics by tracking the concentration of reactants, intermediates, and products in real-time. mt.com

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of novel compounds synthesized using this compound. mdpi.commdpi.com In the synthesis of a Meldrum's acid derivative, electron ionization mass spectrometry (EI-MS) was used to analyze the product, and the fragmentation pattern helped in elucidating the structure. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a product, as demonstrated in the synthesis of aminomethylenebisphosphonic acids. mdpi.com In the characterization of purine derivatives, the mass spectrum showed the molecular ion peak (M+), confirming the molecular weight of the synthesized compound. ekb.eg

Future Perspectives and Emerging Research Opportunities

Triethyl orthoformate (TEOF), a seemingly simple orthoester, continues to be a focal point of innovative chemical research. Its unique reactivity as a stable yet versatile C1 building block opens doors to new synthetic methodologies and materials. The future of this compound chemistry is geared towards enhancing sustainability, discovering novel transformations, and expanding its footprint in cutting-edge material science and industrial production.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized when using triethyl orthoformate as a dehydrating agent to maximize conversion rates?

- Methodology :

- Systematically vary molar ratios of reactants. For example, in the synthesis of ethyl-p-hydroxybenzoate, a molar ratio of 1:1.2 (acid:this compound) was found optimal, increasing conversion rates to >95% under reflux conditions .

- Monitor reaction progression via HPLC or TLC to determine the ideal reaction time (e.g., 4–6 hours for esterification reactions) .

- Control temperature to avoid side reactions; this compound decomposes above 150°C, limiting its utility in high-temperature syntheses .

Q. What analytical techniques are critical for characterizing products derived from this compound-mediated reactions?

- Methodology :

- Use to confirm formylation (e.g., formylpyrrole derivatives show characteristic peaks at δ 9.5–10.0 ppm) .

- Employ mass spectrometry for molecular weight verification and elemental analysis for purity assessment .

- For kinetic studies, track intermediates via in situ FT-IR or HPLC to resolve competing reaction pathways .

Q. How does this compound act as a formylating agent in heterocyclic chemistry?

- Mechanistic Insight :

- In pyrrole formylation, this compound reacts with trifluoroacetic acid (TFA) to generate reactive formylating species (e.g., protonated orthoester intermediates), enabling electrophilic substitution at β-positions .

- Compare with Vilsmeier-Haack conditions: this compound avoids harsh reagents like POCl, making it preferable for acid-sensitive substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data when using this compound for nucleophilic substitutions?

- Troubleshooting Framework :

- Case Study : In the synthesis of N'-ethoxymethyl-2-(N-Boc-amino)propionohydrazine, yields dropped to 52% with this compound due to competing hydrolysis. Mitigate this by using anhydrous solvents and molecular sieves .

- Quantify byproducts via GC-MS or to identify side reactions (e.g., ester hydrolysis or dimerization) .

- Optimize stoichiometry: Excess this compound (1.5–2.0 eq.) often suppresses side reactions but may require post-reaction quenching with mild bases .

Q. What strategies improve the sustainability of this compound in green chemistry applications?

- Methodological Innovations :

- Substitute traditional solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Develop catalytic protocols: For example, Lewis acid catalysts (e.g., FeCl) can reduce this compound loading by 30–40% in cyclocondensation reactions .

- Assess biodegradability: this compound shows 100% degradation in air within 28 days, but aquatic toxicity (LC = 592 mg/L for fish) necessitates careful waste management .

Q. How can computational modeling enhance mechanistic understanding of this compound reactions?

- Computational Approaches :

- Use density functional theory (DFT) to map transition states in formylation reactions, identifying rate-limiting steps .

- Simulate solvent effects on reaction kinetics: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, improving yields in quinazolinone syntheses .

Safety and Compliance Guidelines

- Toxicity Profile : this compound has low acute toxicity (rat oral LD = 7,060 mg/kg) but is flammable (flash point = 40°C). Use explosion-proof equipment in large-scale reactions .

- Regulatory Compliance : Classified under UN 2524 (flammable liquid); adhere to IATA/IMDG packaging standards (Category III) for transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.